Fmoc-asp(ofm)-oh
Overview
Description
Fmoc-Asp(OFm)-OH, also known as fluorenylmethyloxycarbonyl-aspartic acid (fluorenylmethyloxycarbonyl), is a doubly protected aspartic acid derivative. This compound is widely used in peptide synthesis due to its ability to form stable and biocompatible nanostructures. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted reactions during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-Asp(OFm)-OH is a modified amino acid that primarily targets the process of peptide synthesis and tissue engineering . It is used as a building block in the fabrication of functional materials, particularly in the field of life sciences .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks .
Biochemical Pathways
The self-assembly of this compound leads to the formation of well-ordered fibrous structures . These structures, in turn, affect the biochemical pathways related to biomineralization and tissue engineering. They form three-dimensional networks, trapping solvent molecules, and forming hydrogels .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are evident in its applications in tissue engineering. The formation of hydrogels in CaCl2 and CaCl2-Na2HPO4 solutions leads to calcium ion binding onto the hydrogels and enrichment with phosphate groups . This renders these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the self-assembly process can be affected by the presence of solvent molecules . Additionally, the compound’s interaction with calcium and phosphate groups can be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
Fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used in solid-phase peptide synthesis, where it serves as a protecting group for the amino acid aspartic acid. This interaction is crucial for the stepwise construction of peptides, as it prevents unwanted side reactions. The fluorenylmethyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .
Cellular Effects
Fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in tissue engineering applications, fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl can self-assemble into hydrogels that support cell viability, proliferation, and differentiation . These hydrogels provide a conducive environment for cells, promoting their growth and function.
Molecular Mechanism
The molecular mechanism of fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl involves its ability to self-assemble into well-ordered structures. This self-assembly is driven by the hydrophobic and aromatic nature of the fluorenylmethyloxycarbonyl group, which promotes the association of the molecules . Additionally, fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl can bind to calcium ions, facilitating the formation of stable hydrogels that can be used in various biomedical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl can change over time. The stability and degradation of this compound are influenced by factors such as pH and temperature. Studies have shown that the self-assembled structures of fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl can remain stable for extended periods, providing a consistent environment for cellular studies . Long-term effects on cellular function may vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl in animal models vary with different dosages. At lower doses, it has been observed to support normal cellular functions and promote tissue regeneration. At higher doses, there may be toxic or adverse effects, such as inflammation or tissue damage . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and other biomolecules. The presence of the fluorenylmethyloxycarbonyl group can influence the metabolic flux and levels of metabolites, affecting the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its effects. The distribution of fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl can also be influenced by its ability to form stable self-assembled structures .
Subcellular Localization
The subcellular localization of fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can perform its functions. For example, fluorenylmethyloxycarbonyl-aspartic acid-orthofluoromethyl may be localized to the cytoplasm or the extracellular matrix, depending on the specific application .
Preparation Methods
The preparation of Fmoc-Asp(OFm)-OH involves the protection of the aspartic acid residue with fluorenylmethyloxycarbonyl groups. The synthetic route typically includes the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected using fluorenylmethyloxycarbonyl anhydride.
Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Fmoc-Asp(OFm)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl groups can be removed using reagents such as piperidine, revealing the free amino and carboxyl groups.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Self-Assembly: The compound can self-assemble into fibrous structures in the presence of calcium ions, forming hydrogels suitable for tissue engineering.
Scientific Research Applications
Fmoc-Asp(OFm)-OH has numerous applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Tissue Engineering: The self-assembling properties of this compound make it suitable for creating hydrogels that serve as scaffolds for bone tissue engineering.
Drug Delivery: The compound’s ability to form stable nanostructures is exploited in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Biomineralization: This compound is used in studies related to biomineralization, where it acts as a nucleation point for the binding of calcium and phosphate ions.
Comparison with Similar Compounds
Similar compounds to Fmoc-Asp(OFm)-OH include other fluorenylmethyloxycarbonyl-protected amino acids such as:
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine, used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fluorenylmethyloxycarbonyl-lysine with tert-butyloxycarbonyl protection, used in peptide synthesis.
Fmoc-Tyr(tBu)-OH: Fluorenylmethyloxycarbonyl-tyrosine with tert-butyl protection, used in peptide synthesis.
The uniqueness of this compound lies in its ability to self-assemble into fibrous structures and form hydrogels, which are particularly useful in tissue engineering and biomineralization applications .
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJMACTOMSWJQ-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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